molecular formula C8H3F7O4S B13437820 2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate

Cat. No.: B13437820
M. Wt: 328.16 g/mol
InChI Key: HSEBRHDPBFSBKR-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of fluorine atoms and a trifluoromethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its reactivity with various molecular targets. The trifluoromethanesulphonate group is a good leaving group, facilitating nucleophilic substitution reactions. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethoxy)phenyl trifluoromethanesulphonate is unique due to the combination of its trifluoromethoxy and trifluoromethanesulphonate groups, which confer distinct reactivity and properties compared to similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C8H3F7O4S

Molecular Weight

328.16 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl] trifluoromethanesulfonate

InChI

InChI=1S/C8H3F7O4S/c9-5-2-1-4(18-7(10,11)12)3-6(5)19-20(16,17)8(13,14)15/h1-3H

InChI Key

HSEBRHDPBFSBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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